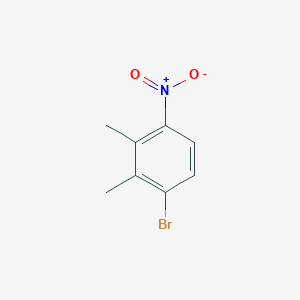

1-溴-2,3-二甲基-4-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and has a molecular weight of 230.06 g/mol .

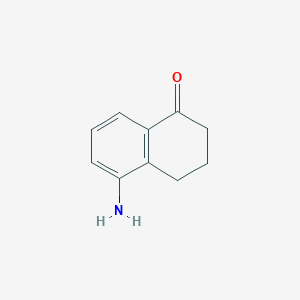

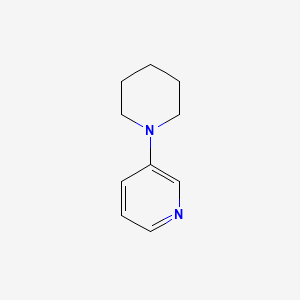

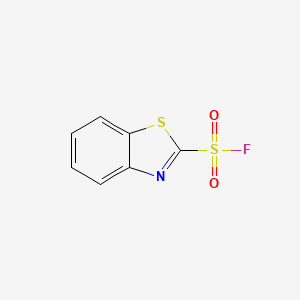

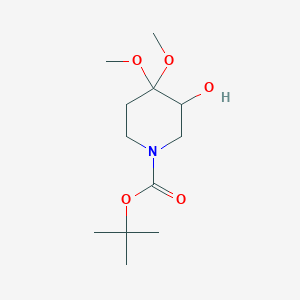

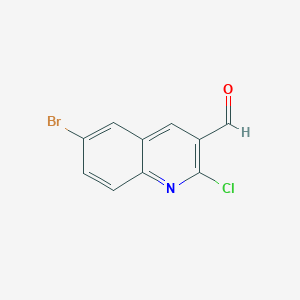

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethyl-4-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethyl-4-nitrobenzene is a solid substance . It has a molecular weight of 230.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.科学研究应用

Antifungal Properties

The compound has been used in the synthesis of dimethyl-4-bromo-1-(4-substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate methyl 4-bromo-1-(4-sub-benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate 1a-n , a novel analogue derivative . This derivative has been tested for its inhibitory activity against Candida albicans in vitro .

Anti-corrosion Potential

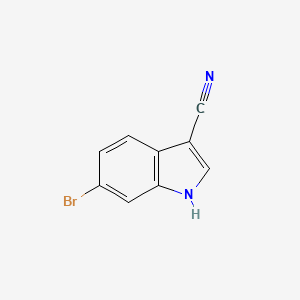

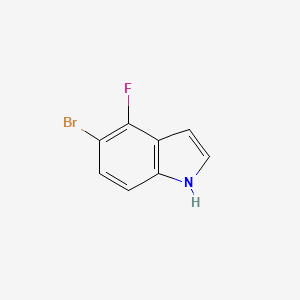

The compound has been used in the synthesis of Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This derivative has been tested for its anti-corrosive potential on mild steel subjected to an aggressive acidic environment .

Antimicrobial Properties

The synthesized dihydropyridine derivative has been tested for its antimicrobial prowess against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillusniger .

Antioxidant Capabilities

The synthesized dihydropyridine derivative has been tested for its antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .

Protein Determination and Glutathione S-transferase (GST) Assay

1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .

安全和危害

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

The primary target of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile, resulting in the formation of a substituted benzene ring .

Pharmacokinetics

Like other nitro compounds, it is expected to have a high dipole moment, which could influence its bioavailability .

Result of Action

The result of the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties, depending on the nature of the substituent .

Action Environment

The action of 1-Bromo-2,3-dimethyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the compound’s reactivity .

属性

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)